molecular formula C24H22Cl2NP B1603627 Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride CAS No. 99662-46-1

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride

Cat. No.: B1603627
CAS No.: 99662-46-1
M. Wt: 426.3 g/mol
InChI Key: JHQWTRCLYUFMSJ-UHFFFAOYSA-M
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Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C24H21ClNP·HCl and exhibits a molecular weight of 426.32 g/mol. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official name being triphenyl(pyridin-2-ylmethyl)phosphanium chloride hydrochloride. Alternative nomenclature systems have produced several synonymous designations, including this compound and triphenyl pyridin-2-ylmethyl phosphanium hydrochloride chloride.

The compound's structural architecture centers around a central phosphorus atom bearing a positive formal charge, surrounded by three phenyl groups and one 2-pyridylmethyl substituent. The Chemical Abstracts Service has assigned the registry number 99662-46-1 to this compound. The International Chemical Identifier key JHQWTRCLYUFMSJ-UHFFFAOYSA-M provides a unique digital fingerprint for database searches and computational applications.

The following table summarizes the key chemical identifiers for this compound:

Property Value
Molecular Formula C24H21ClNP·HCl
Molecular Weight 426.32 g/mol
Chemical Abstracts Service Number 99662-46-1
International Chemical Identifier Key JHQWTRCLYUFMSJ-UHFFFAOYSA-M
Melting Point 241.0°C to 244.5°C
Physical Form White to Yellow Low Melting Solid

The stereochemical configuration around the phosphorus center adopts a tetrahedral geometry, consistent with standard phosphonium salt structures. The pyridine nitrogen atom introduces additional complexity through potential intramolecular coordination effects and influences the overall electronic distribution within the molecule. Spectroscopic analysis reveals characteristic phosphorus-31 nuclear magnetic resonance signals that confirm the quaternary phosphonium environment.

Historical Development in Phosphonium Salt Chemistry

The development of phosphonium salt chemistry traces its origins to the pioneering work of Georg Wittig in the 1950s, who first recognized the synthetic potential of these quaternary phosphorus compounds. Wittig's discovery of the reaction between methylenetriphenylphosphorane and benzophenone in the early 1950s established the foundation for modern phosphonium chemistry and earned him the Nobel Prize in Chemistry in 1979. This breakthrough demonstrated that phosphonium salts could serve as precursors to highly reactive phosphorus ylides, opening new pathways for carbon-carbon bond formation reactions.

The synthesis of phosphonium salts typically involves the nucleophilic substitution reaction between triphenylphosphine and appropriate alkyl halides. In the case of this compound, the reaction proceeds through the alkylation of triphenylphosphine with 2-pyridylmethyl chloride in the presence of hydrochloric acid. This synthetic approach follows established protocols for quaternary phosphonium salt preparation, with the hydrochloride counterion providing enhanced crystallinity and stability compared to simple halide salts.

The historical significance of phosphonium salts extends beyond the Wittig reaction to encompass broader applications in organic synthesis. These compounds have found utility as phase-transfer catalysts, particularly in industrial processes requiring the transport of ionic species across phase boundaries. The development of asymmetric phosphonium salt catalysts emerged in the late twentieth century, with the first report appearing in 1997, followed by significant expansion in research during the subsequent decade.

Research into specialized phosphonium derivatives has revealed their potential in diverse synthetic transformations. The preparation of catechol derivatives as fluorescent chemosensors represents one notable application, where phosphonium salts serve as key intermediates in multi-step synthetic sequences. Additionally, these compounds have demonstrated utility in the synthesis of naphthalene derivatives as human cytomegalovirus protease inhibitors, highlighting their relevance to medicinal chemistry applications.

Position Within Organophosphorus Compound Classifications

This compound occupies a distinctive position within the broader classification of organophosphorus compounds. Organophosphorus chemistry encompasses compounds containing phosphorus in various oxidation states, with the predominant classes being derivatives of phosphorus(III) and phosphorus(V). This particular phosphonium salt represents a phosphorus(V) species, characterized by the quaternary coordination environment around the central phosphorus atom.

The compound belongs specifically to the quaternary phosphonium cation family, which includes tetraphenylphosphonium and tetramethylphosphonium as notable related structures. These cations exhibit tetrahedral geometry and are typically produced through alkylation reactions of organophosphines. The presence of the pyridylmethyl substituent distinguishes this compound from simpler phosphonium derivatives and introduces additional chemical reactivity through the nitrogen heteroatom.

Within the context of organophosphorus compound applications, phosphonium salts serve multiple synthetic roles. They function as precursors to phosphorus ylides in Wittig-type reactions, enabling the formation of carbon-carbon double bonds under relatively mild conditions. The deprotonation of phosphonium salts using suitable bases generates the corresponding ylides, which then react with carbonyl compounds to produce alkenes and triphenylphosphine oxide as a byproduct.

The structural classification of this compound also encompasses its role as a phase-transfer catalyst. Quaternary phosphonium salts have gained recognition for their ability to facilitate reactions between ionic and organic phases, making them valuable tools in synthetic organic chemistry. The lipophilic character of the triphenyl substituents combined with the ionic nature of the phosphonium center creates an amphiphilic molecule capable of mediating interfacial reactions.

Recent advances in organophosphorus chemistry have highlighted the potential for phosphonium salts in materials science applications. The synthesis of phosphorus-doped carbonaceous materials using tetrakis(hydroxymethyl)phosphonium chloride as a phosphorus source demonstrates the expanding utility of these compounds beyond traditional organic synthesis. This research reveals how phosphonium precursors can generate unusual phosphorus environments in solid-state materials, contributing to enhanced catalytic properties in metal-free systems.

The compound's position within organophosphorus classifications also reflects its relationship to phosphate esters and other phosphorus-containing biomolecules. While phosphate esters feature phosphorus(V) in a different coordination environment with phosphorus-oxygen bonds, phosphonium salts maintain direct phosphorus-carbon bonds that provide enhanced stability and different reactivity patterns. This distinction proves crucial for understanding the unique chemical behavior and synthetic applications of quaternary phosphonium compounds in modern chemistry.

Properties

IUPAC Name

triphenyl(pyridin-2-ylmethyl)phosphanium;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NP.2ClH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;;/h1-19H,20H2;2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQWTRCLYUFMSJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583771
Record name Triphenyl[(pyridin-2-yl)methyl]phosphanium chloride--hydrogen chloride (1/1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99662-46-1
Record name Triphenyl[(pyridin-2-yl)methyl]phosphanium chloride--hydrogen chloride (1/1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID90583771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride
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Preparation Methods

Synthetic Route Overview

The core synthetic strategy for Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride involves the nucleophilic substitution reaction between triphenylphosphine and 2-pyridylmethyl chloride hydrochloride. The reaction proceeds via an SN2 mechanism where the phosphorus atom attacks the electrophilic carbon of the 2-pyridylmethyl chloride, resulting in the formation of the phosphonium salt.

General reaction:

$$
\text{Triphenylphosphine} + \text{2-pyridylmethyl chloride hydrochloride} \rightarrow \text{this compound}
$$

Industrial-Scale Preparation

Industrial production scales up the laboratory method with process optimizations to improve yield, purity, and cost-efficiency:

  • Reactants:

    • Triphenylphosphine
    • 2-Pyridylmethyl chloride hydrochloride or synthesized in situ
  • Solvent and Conditions:

    • Polar solvents such as DMF or methanol may be used.
    • Reaction temperature controlled between 50-80 °C.
    • Reaction time optimized to ensure complete conversion.
  • Purification:

    • Recrystallization from suitable solvents.
    • Filtration and drying under controlled conditions.
  • Process Control:

    • Molar ratios of reactants carefully maintained (often 1:1 to 1:1.5).
    • Use of inert atmosphere to prevent oxidation.
    • Recycling of solvents to reduce cost and environmental impact.
  • Quality Control:

    • Rigorous testing for impurities.
    • Yield optimization through control of temperature, pressure, and reaction time.

This approach ensures high purity (>99%) and yields suitable for commercial applications.

Preparation of Key Intermediate: 2-Pyridylmethyl Chloride Hydrochloride

Since 2-pyridylmethyl chloride hydrochloride is a critical starting material, its preparation is essential:

  • Synthetic Route:

    • Start from 2-methylpyridine.
    • Oxidize 2-methylpyridine with hydrogen peroxide in acetic acid to form 2-methyl pyridine oxynitride.
    • React the oxynitride with glacial acetic acid to produce 2-pyridyl methyl acetate.
    • Hydrolyze 2-pyridyl methyl acetate to 2-pyridyl methanol.
    • Chlorinate 2-pyridyl methanol with thionyl chloride to yield 2-pyridylmethyl chloride hydrochloride.
  • Reaction Conditions:

    • Oxidation at 70-80 °C for 10-14 hours.
    • Controlled molar ratios for optimum yield.
    • Chlorination with a slight excess of thionyl chloride.

This multi-step synthesis provides a high-purity intermediate for phosphonium salt production.

Comparative Data Table of Preparation Parameters

Parameter Laboratory Scale Industrial Scale Notes
Reactants molar ratio 1:1 (triphenylphosphine:chloride) 1:1 to 1:1.5 Slight excess of halide may improve yield
Solvent DMF (polar aprotic) DMF or methanol Methanol allows solvent recycling
Reaction temperature 80 °C 50-80 °C Controlled for optimal conversion
Reaction time 45 min 1-3 hours Longer time for industrial scale
Product isolation Cooling and filtration Recrystallization and filtration Crystallization induced by cooling
Purity of product >95% (lab scale) >99% (industrial) Purification steps critical
Yield Moderate to high High (>90%) Process optimization improves yield

Research Findings and Optimization Notes

  • The reaction is highly dependent on solvent choice and temperature control; polar aprotic solvents favor the SN2 mechanism.
  • Excess halide salt can drive the reaction to completion but may complicate purification.
  • Recrystallization is essential for removing triphenylphosphine oxide and other impurities.
  • Industrial methods emphasize solvent recovery and environmental safety.
  • The hydrochloride form of the phosphonium salt is preferred for stability and handling.
  • Analytical techniques such as ^1H NMR, melting point determination, and elemental analysis confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts.

Scientific Research Applications

Synthesis of Organophosphorus Compounds

TPP is primarily used as a key reagent in the synthesis of organophosphorus compounds. These compounds are crucial in agriculture for the development of pesticides and herbicides. The ability to facilitate carbon-carbon bond formation makes TPP an essential tool for chemists in creating complex organophosphorus structures.

Key Findings:

  • TPP enables the efficient synthesis of various organophosphorus derivatives.
  • It is involved in reactions that require phosphonium salts, which are pivotal in organic chemistry.

Catalysis in Organic Reactions

TPP acts as a catalyst in several organic reactions, enhancing reaction rates and selectivity. This property is particularly beneficial for optimizing synthetic processes, thereby improving yields and reducing reaction times.

Case Study:

A study demonstrated that TPP significantly increased the efficiency of carbon-carbon coupling reactions, leading to higher product yields compared to traditional methods .

Biological Research

In biological contexts, TPP is utilized for studying cell signaling and membrane transport mechanisms. Its structure allows it to interact with biological membranes, providing insights into cellular processes that may lead to new therapeutic strategies.

Applications:

  • Mitochondrial Targeting: TPP has been shown to accumulate in mitochondria, making it a candidate for drug delivery systems targeting mitochondrial dysfunction .
  • Cell Penetration Studies: Research using MALDI-TOF-MS has quantified the uptake of TPP in glioma cells, indicating its potential as a molecular imaging probe for tumors .

Material Science

TPP is also applied in material science, particularly in the development of advanced materials such as conductive polymers and nanocomposites. These materials are essential for applications in electronics and energy storage technologies.

Properties:

  • The compound's quaternary ammonium structure contributes to its stability and conductivity when incorporated into polymer matrices.
  • TPP-based materials exhibit enhanced electrical properties compared to traditional materials .

Data Table: Overview of Applications

Application AreaDescriptionKey Benefits
Synthesis of OrganophosphorusKey reagent in creating pesticides and herbicidesHigh efficiency in carbon-carbon bond formation
CatalysisCatalyst for organic reactionsImproved reaction rates and selectivity
Biological ResearchStudies on cell signaling and membrane transportInsights into therapeutic strategies
Material ScienceDevelopment of conductive polymers and nanocompositesEnhanced electrical properties

Mechanism of Action

The mechanism of action of Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used reagent in organic synthesis, particularly in the Wittig reaction.

    Tetraphenylphosphonium bromide: Used in similar applications as Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride.

    Trihexyltetradecylphosphonium chloride: Another phosphonium salt with applications in organic synthesis and catalysis.

Uniqueness

This compound is unique due to its specific structure, which combines the triphenylphosphine moiety with a pyridylmethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specialized applications such as fluorescent chemosensors and HCMV protease inhibitors.

Biological Activity

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride (TPP), a quaternary ammonium compound, is gaining attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H22Cl2NP
  • Molecular Weight : 426.32 g/mol
  • Appearance : Low melting solid, typically white to yellow in color.
  • Melting Point : 241.0°C to 244.5°C

The compound consists of a phosphonium center bonded to three phenyl groups and a 2-pyridylmethyl group. The presence of the pyridine moiety enhances its solubility and reactivity compared to other phosphonium salts.

TPP has been shown to interact with biological membranes, particularly targeting mitochondria. This interaction is critical for its biological effects, which include:

  • Cell Membrane Penetration : TPP can effectively penetrate cell membranes due to its lipophilic nature.
  • Mitochondrial Targeting : The compound selectively accumulates in mitochondria, leading to alterations in mitochondrial function and energy metabolism.
  • Induction of Apoptosis : TPP influences cellular signaling pathways that can result in increased apoptosis in cancer cells.

Anticancer Properties

Research indicates that TPP exhibits significant anticancer activity. A study highlighted its effectiveness against various cancer cell lines, demonstrating:

  • Cytotoxicity : TPP showed potent cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
  • Mechanism of Action : The compound induces apoptosis via the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases.
Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction
MCF-715Mitochondrial dysfunction

Antimicrobial Activity

TPP has also been studied for its antimicrobial properties. It demonstrates:

  • Broad-Spectrum Activity : Effective against both gram-positive and gram-negative bacteria.
  • Mechanism : Disruption of bacterial membrane integrity leading to cell lysis.

Case Studies

  • Study on Mitochondrial Targeting :
    • A study published in Cancer Science demonstrated that TPP-modified nanoparticles could enhance magnetic hyperthermia treatment efficacy by selectively targeting tumor mitochondria. This approach improved therapeutic outcomes in vivo, indicating the potential for TPP in targeted cancer therapies .
  • Antimicrobial Efficacy Assessment :
    • Research conducted on the antimicrobial activity of TPP revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a novel antimicrobial agent .

Research Findings

Recent studies have focused on optimizing TPP formulations for enhanced bioavailability and reduced toxicity:

  • Liposomal Delivery Systems : Incorporating TPP into liposomal systems has been shown to improve drug delivery efficiency and reduce systemic toxicity while maintaining anticancer efficacy .
  • Functionalization Strategies : Modifying TPP with various functional groups has been explored to enhance its biological activity and specificity towards cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via alkylation of triphenylphosphine with 2-(chloromethyl)pyridine hydrochloride. To optimize purity, use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis. Recrystallization from acetonitrile/ethyl acetate (1:3) yields >98% purity, as confirmed by argentometric titration . Monitor reaction progress via 31^{31}P NMR to detect unreacted triphenylphosphine (δ ≈ -5 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers at 2–8°C under nitrogen to prevent moisture absorption and oxidation. Avoid contact with strong oxidizing agents (e.g., peroxides), which may induce hazardous decomposition (e.g., HCl, phosphorus oxides) . For handling, use gloves and fume hoods due to potential respiratory irritation (GHS hazard code: H335) .

Q. What analytical techniques are most effective for characterizing this phosphonium salt?

  • Methodological Answer : Use a combination of:

  • Melting Point Analysis : 241–244.5°C (deviations >2°C suggest impurities) .
  • FT-IR : Confirm P–C stretching at 700–750 cm1^{-1} and pyridyl C–N vibrations at 1600 cm1^{-1} .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and Cl content (theoretical Cl^-: 16.6%) .

Advanced Research Questions

Q. How does the pyridylmethyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The pyridyl nitrogen enhances electrophilicity at the adjacent methyl carbon, facilitating nucleophilic attacks (e.g., SN2 reactions). Kinetic studies show a 30% increase in substitution rates compared to non-pyridyl analogs, attributed to resonance stabilization of the transition state . Design experiments using 13^{13}C-labeled pyridyl groups to track regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in Wittig reactions?

  • Methodological Answer : Discrepancies arise from solvent polarity and counterion effects. For example, in DMF, the chloride ion may coordinate to the phosphonium center, reducing ylide formation efficiency. Compare yields under standardized conditions (e.g., THF, 60°C) and quantify ylide concentration via UV-Vis at 300 nm .

Q. How can computational modeling predict hazardous decomposition pathways under thermal stress?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to model bond dissociation energies. The P–C bond (≈250 kJ/mol) is most susceptible, leading to triphenylphosphine oxide and 2-picolyl chloride. Validate with TGA-MS: Mass loss at ~250°C correlates with HCl and COx_x emissions .

Q. What role does this compound play in asymmetric catalysis, and how can enantioselectivity be enhanced?

  • Methodological Answer : As a chiral phase-transfer catalyst, its pyridyl group coordinates to metal centers (e.g., Pd), improving enantiomeric excess (ee) in allylic alkylations. Optimize by modifying the pyridyl substituents (e.g., electron-withdrawing groups increase ee by 15% in α-alkylation of ketones) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride
Reactant of Route 2
Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride

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